

# An In-depth Technical Guide to 3,5-Dimethoxyphenylboronic Acid

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## Compound of Interest

Compound Name: 3,5-Dimethoxyphenylboronic acid

Cat. No.: B069687

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CAS Number: 192182-54-0

This technical guide provides a comprehensive overview of **3,5-Dimethoxyphenylboronic acid**, a versatile organoboron compound widely utilized in organic synthesis and medicinal chemistry.<sup>[1][2]</sup> It serves as a crucial building block for researchers, scientists, and professionals in drug development and materials science.<sup>[1][2]</sup>

## Physicochemical Properties

**3,5-Dimethoxyphenylboronic acid** is a white to off-white crystalline solid at room temperature.<sup>[2]</sup> Its unique structure, featuring two electron-donating methoxy groups, enhances its solubility and reactivity in various organic transformations.<sup>[1]</sup>

Table 1: Physicochemical Data for **3,5-Dimethoxyphenylboronic Acid**

Property	Value	References
CAS Number	192182-54-0	[1]
Molecular Formula	C <sub>8</sub> H <sub>11</sub> BO <sub>4</sub>	[1][3]
Molecular Weight	181.98 g/mol	[1][3]
Appearance	White to off-white solid/powder	[1][2][4]
Melting Point	202 - 208 °C	[1]
Boiling Point	371.6 °C at 760 mmHg	[5]
Purity	≥95% - ≥98%	[1][4]
Solubility	Moderately soluble in polar organic solvents (e.g., ethanol, DMF). Limited solubility in water.	[2]
Storage	Store at room temperature in a dry, dark place.	[5][6]

## Synthesis and Purification

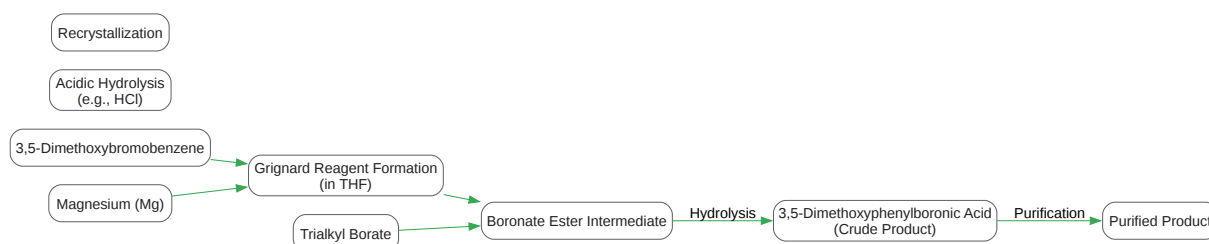
### General Synthesis Protocol:

The synthesis of **3,5-Dimethoxyphenylboronic acid** is commonly achieved through the reaction of a corresponding 3,5-dimethoxyphenyl halide (e.g., 1-bromo-3,5-dimethoxybenzene) or 3,5-dimethoxybenzaldehyde with a boron-containing reagent.[2] This process typically involves a transition-metal catalyst, often palladium-based, followed by acidic hydrolysis to yield the final boronic acid.[2]

A common laboratory-scale synthesis involves the Grignard reaction. A solution of 3,5-dimethoxyphenylmagnesium bromide is prepared from 1-bromo-3,5-dimethoxybenzene and magnesium turnings. This Grignard reagent is then reacted with a trialkyl borate, such as trimethyl borate, at low temperatures. The resulting boronate ester is subsequently hydrolyzed with an acid to produce **3,5-Dimethoxyphenylboronic acid**.

### Purification:

The crude product is typically purified by recrystallization from a suitable solvent system, such as water or an aqueous/organic mixture, to yield a white, crystalline solid.[7]



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Caption: General workflow for the synthesis of **3,5-Dimethoxyphenylboronic acid**.

## Core Applications and Experimental Protocols

The primary application of **3,5-Dimethoxyphenylboronic acid** is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2][6] This reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds to create complex biaryl structures.[8]

### Key Application Areas:

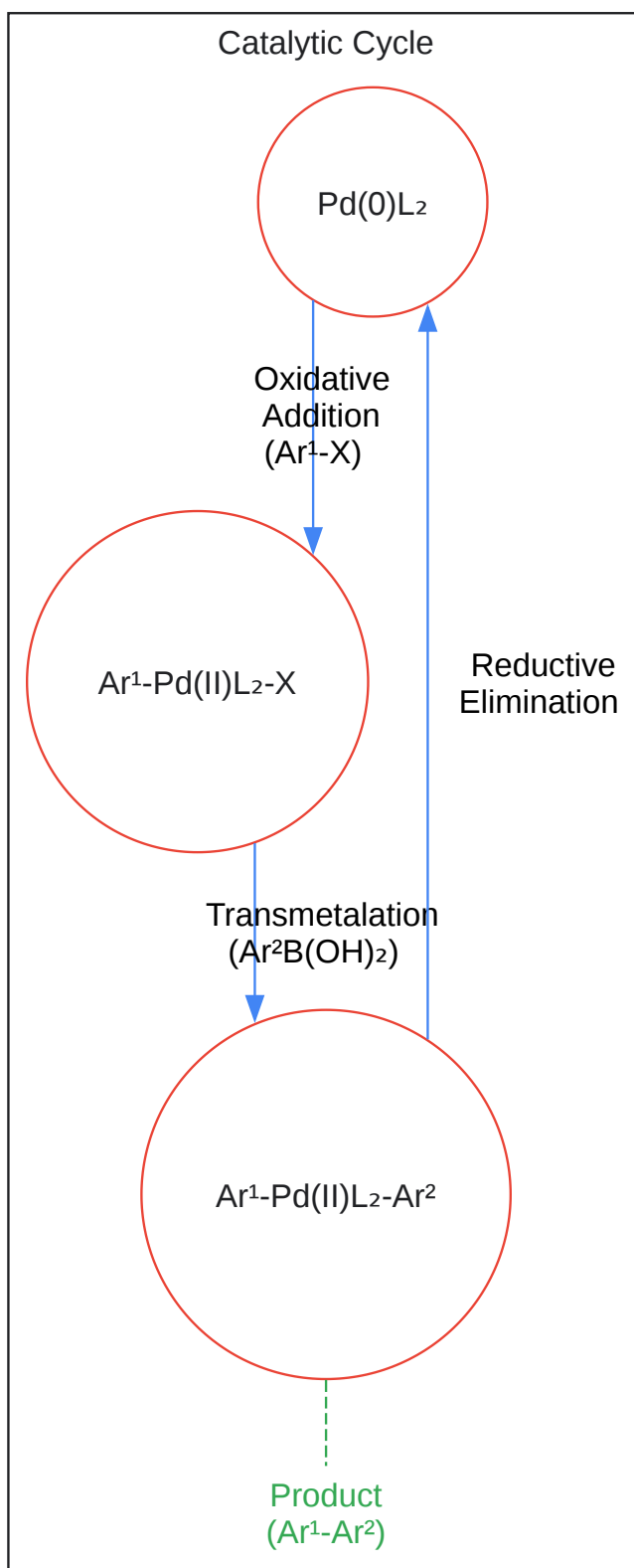
- **Pharmaceuticals:** It serves as a fundamental building block in the synthesis of biologically active molecules, including potential anti-inflammatory and anti-cancer agents.[1][5][9]
- **Agrochemicals:** Used in the development of new pesticides and herbicides.[1]

- **Materials Science:** Employed in the creation of advanced materials such as polymers, luminescent materials, liquid crystals, and nanomaterials for electronics and coatings.[\[1\]](#)[\[2\]](#)[\[5\]](#)
- **Bioconjugation and Sensors:** The boronic acid moiety can selectively bind to diols, making it valuable for creating sensors for glucose and other biomolecules and for use in drug delivery systems.[\[1\]](#)

#### General Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a typical procedure for coupling **3,5-Dimethoxyphenylboronic acid** with an aryl halide.

- **Reaction Setup:** In an inert atmosphere (e.g., under Nitrogen or Argon), combine the aryl halide (1.0 eq), **3,5-Dimethoxyphenylboronic acid** (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 1-5 mol%), and a suitable base (e.g., K<sub>2</sub>CO<sub>3</sub>, Cs<sub>2</sub>CO<sub>3</sub>, 2-3 eq) in a reaction vessel.
- **Solvent Addition:** Add a degassed solvent system. Common choices include a mixture of an organic solvent and water, such as Dioxane/H<sub>2</sub>O, Toluene/H<sub>2</sub>O, or DMF.
- **Reaction Conditions:** Heat the mixture with stirring. Reaction temperatures typically range from 80 °C to 110 °C.
- **Monitoring:** Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:** Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
- **Purification:** Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography.



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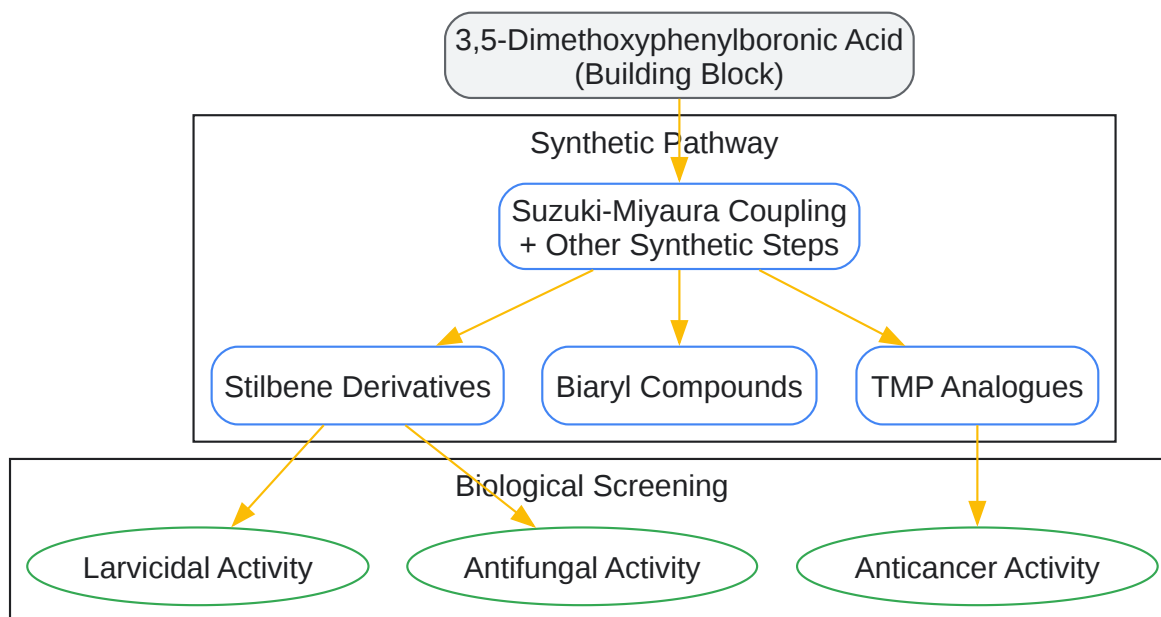
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

## Role in Drug Discovery and Biological Activity

While **3,5-Dimethoxyphenylboronic acid** itself is not typically the active pharmaceutical ingredient, it is a critical precursor for synthesizing molecules with significant biological activities. Its dimethoxy-substituted phenyl ring is a common motif in various natural products and drug candidates.

Derivatives synthesized using this boronic acid have shown promise in several therapeutic and pest management areas:

- **Anticancer Agents:** Novel trimethoxyphenyl (TMP)-based analogues have exhibited potent cytotoxic activity against hepatocellular carcinoma (HepG2) cell lines and act as inhibitors of  $\beta$ -tubulin polymerization.[9]
- **Pest Management:** Stilbene derivatives synthesized from this compound have demonstrated strong larvicidal activity against *Aedes aegypti* mosquitoes.[10]
- **Antifungal and Nematicidal Activity:** Certain analogs have shown strong inhibition of *Colletotrichum* fungi and have affected the mobility of root-knot nematode juveniles (*Meloidogyne incognita*).[10]



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Caption: Logical flow from building block to biologically active compounds.

## Safety and Handling

**3,5-Dimethoxyphenylboronic acid** causes skin and serious eye irritation.[3][4] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood. Steps should be taken to prevent its release into the environment.[2]

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